
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- is a compound that has been extensively studied in scientific research. It is commonly used in the field of biochemistry and pharmacology due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and cell growth, as well as to have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. However, one of the limitations is the complex synthesis process and the potential for side effects.
Future Directions
There are a number of future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-. These include further studies on its potential as an anti-inflammatory and anti-cancer agent, as well as studies on its potential use in other areas such as drug delivery and gene therapy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction between 2,6-bis(1-methylethyl)phenylamine and 1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentanol in the presence of a catalyst.
Scientific Research Applications
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for various types of cancer.
properties
CAS RN |
145131-54-0 |
|---|---|
Product Name |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- |
Molecular Formula |
C33H40N4O |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-[1-(pyridin-3-ylmethyl)indol-3-yl]cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H40N4O/c1-23(2)26-13-9-14-27(24(3)4)31(26)36-32(38)35-22-33(16-7-8-17-33)29-21-37(20-25-11-10-18-34-19-25)30-15-6-5-12-28(29)30/h5-6,9-15,18-19,21,23-24H,7-8,16-17,20,22H2,1-4H3,(H2,35,36,38) |
InChI Key |
VWEPDBWXFIWIQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CN=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CN=CC=C5 |
Other CAS RN |
145131-54-0 |
synonyms |
3-(2,6-dipropan-2-ylphenyl)-1-[[1-[1-(pyridin-3-ylmethyl)indol-3-yl]cy clopentyl]methyl]urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



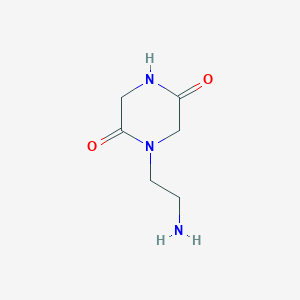
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
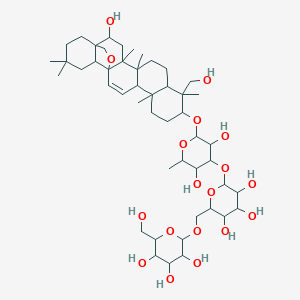
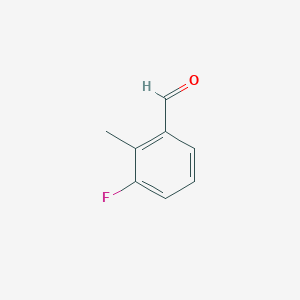
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

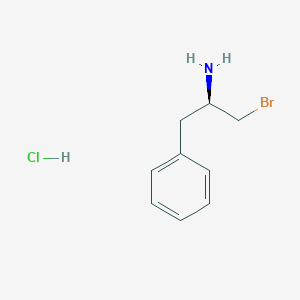

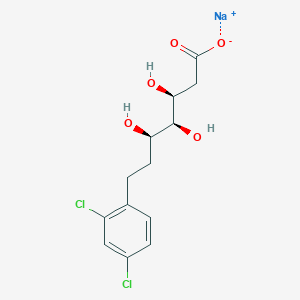
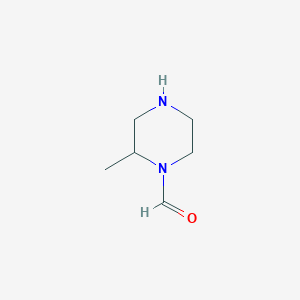


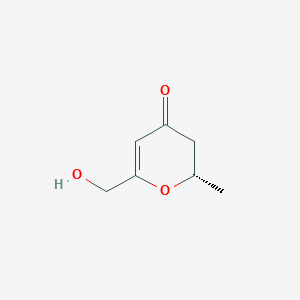
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)